8-(3-chlorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione
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Overview
Description
- This compound belongs to the class of heterocyclic compounds and features a pyrazolo[3,4-c]isoquinoline core.
- Its chemical structure includes a tetrahydro-1H-pyrazolo ring , a phenyl group , and a 3-chlorophenyl substituent .
- The compound’s systematic name is quite a mouthful, but it reflects its unique structure and functional groups.
Preparation Methods
Synthetic Routes: One synthetic approach involves the of with . This reaction yields .
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example, for reduction or for substitution.
Major Products: These reactions could yield diverse products, such as modified isoquinoline derivatives or novel heterocyclic structures.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, design analogs, and study its interactions with other molecules.
Biology: Investigating its impact on biological systems, such as enzyme inhibition or receptor binding.
Industry: Its use as a building block for more complex compounds.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
- understanding its molecular targets and pathways would be crucial for therapeutic development.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can explore related isoquinoline derivatives or heterocyclic structures.
- Highlighting its uniqueness would involve comparing its structure, reactivity, and potential applications with those of similar compounds.
Properties
Molecular Formula |
C22H16ClN3O2 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
8-(3-chlorophenyl)-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-6-4-5-13(9-15)14-10-17-18(19(27)11-14)12-24-21-20(17)22(28)26(25-21)16-7-2-1-3-8-16/h1-9,12,14H,10-11H2,(H,24,25) |
InChI Key |
CSWWIDWEBMRUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C3C(=C21)C(=O)N(N3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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